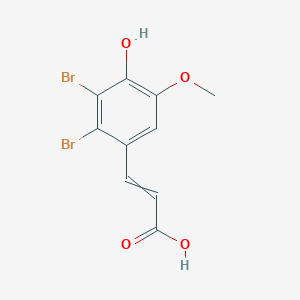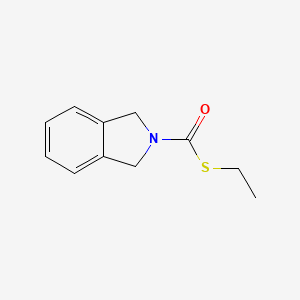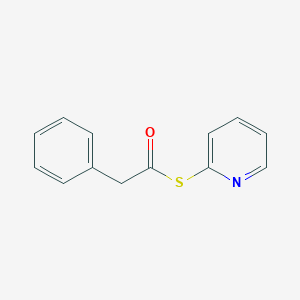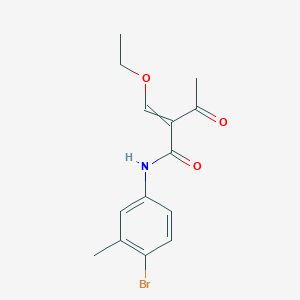![molecular formula C11H22NO2+ B14591465 1-[2-(Acetyloxy)ethyl]-1,2-dimethylpiperidin-1-ium CAS No. 61576-57-6](/img/structure/B14591465.png)
1-[2-(Acetyloxy)ethyl]-1,2-dimethylpiperidin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Acetyloxy)ethyl]-1,2-dimethylpiperidin-1-ium is a chemical compound with a unique structure that includes a piperidine ring substituted with an acetyloxyethyl group
準備方法
The synthesis of 1-[2-(Acetyloxy)ethyl]-1,2-dimethylpiperidin-1-ium typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and acetyloxyethyl precursors.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may include large-scale reactions in reactors with controlled environments to ensure high yield and purity of the compound.
化学反応の分析
1-[2-(Acetyloxy)ethyl]-1,2-dimethylpiperidin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions: Common reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions may vary based on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[2-(Acetyloxy)ethyl]-1,2-dimethylpiperidin-1-ium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of various chemical products and materials.
作用機序
The mechanism of action of 1-[2-(Acetyloxy)ethyl]-1,2-dimethylpiperidin-1-ium involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Pathways Involved: The pathways involved can include signal transduction, metabolic processes, and cellular responses.
類似化合物との比較
1-[2-(Acetyloxy)ethyl]-1,2-dimethylpiperidin-1-ium can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as S-[1-[2-(Acetyloxy)ethyl]butyl] ethanethioate and 2-(Acetyloxy)-1-(hydroxymethyl)ethyl acetate share structural similarities.
Uniqueness: The presence of the piperidine ring and specific substituents in this compound gives it unique chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
61576-57-6 |
|---|---|
分子式 |
C11H22NO2+ |
分子量 |
200.30 g/mol |
IUPAC名 |
2-(1,2-dimethylpiperidin-1-ium-1-yl)ethyl acetate |
InChI |
InChI=1S/C11H22NO2/c1-10-6-4-5-7-12(10,3)8-9-14-11(2)13/h10H,4-9H2,1-3H3/q+1 |
InChIキー |
XFBSKIRUKYFBEB-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC[N+]1(C)CCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-](/img/structure/B14591384.png)





![N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine](/img/structure/B14591418.png)
![Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane](/img/structure/B14591420.png)
![Methyl [(6-chloropyridin-2-yl)oxy]acetate](/img/structure/B14591423.png)

![1-Bromo-2-methylidenespiro[2.4]heptane](/img/structure/B14591434.png)
![2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid](/img/structure/B14591444.png)


